![molecular formula C16H22O3 B12618949 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one CAS No. 915287-60-4](/img/structure/B12618949.png)
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one is an organic compound characterized by its unique structure, which includes a methoxy group and a methylbutoxy group attached to a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenol and 3-methylbutanol.
Etherification: The first step involves the etherification of 3-methoxyphenol with 3-methylbutanol in the presence of an acid catalyst to form 3-methoxy-4-(3-methylbutoxy)phenol.
Aldol Condensation: The next step is the aldol condensation of 3-methoxy-4-(3-methylbutoxy)phenol with but-3-en-2-one in the presence of a base catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the methylbutoxy group.
4-(3-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the methylbutoxy group.
4-(4-Methoxy-3-methylphenyl)but-3-en-2-one: Similar structure but has a different substitution pattern on the phenyl ring.
Uniqueness
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one is unique due to the presence of both methoxy and methylbutoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
915287-60-4 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
4-[3-methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H22O3/c1-12(2)9-10-19-15-8-7-14(6-5-13(3)17)11-16(15)18-4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
JIFOOXPGPFSQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


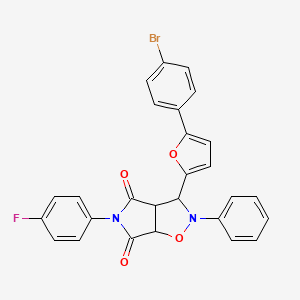
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
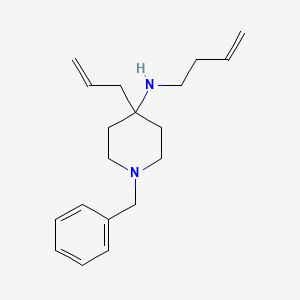
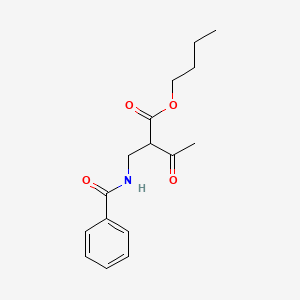
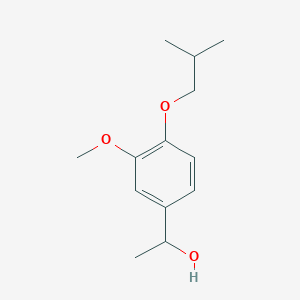
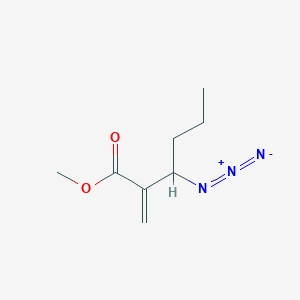
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
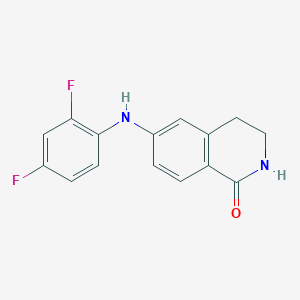
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
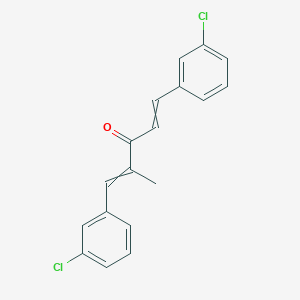
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
